2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

Description

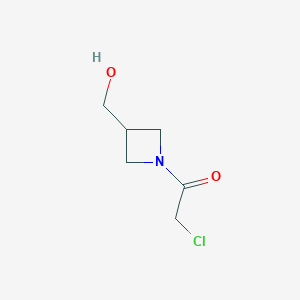

2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a specialized organic compound featuring an azetidine (four-membered nitrogen-containing ring) substituted with a hydroxymethyl (-CH₂OH) group at the 3-position and a 2-chloroethanone moiety. This structure combines a rigid heterocyclic scaffold with reactive functional groups, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-1-6(10)8-2-5(3-8)4-9/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVGURSTAPWCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221406 | |

| Record name | 2-Chloro-1-[3-(hydroxymethyl)-1-azetidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628265-18-8 | |

| Record name | 2-Chloro-1-[3-(hydroxymethyl)-1-azetidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628265-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[3-(hydroxymethyl)-1-azetidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one, a compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone

- CAS Number : 1628265-18-8

- Molecular Weight : 163.6 g/mol

- Purity : Typically around 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including those similar to this compound. For instance, compounds with azetidine structures have been evaluated for their efficacy against various bacterial strains. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 0.5 to 4 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 0.25 |

| Compound B | VRE | 0.5 |

| Compound C | E. coli | 1 |

| Compound D | S. aureus | 2 |

Cytotoxicity Studies

The cytotoxic effects of azetidine derivatives have also been investigated in cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values reported as low as 0.126 μM . These findings suggest that such compounds may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

- Antibacterial Mechanism : The azetidine ring is believed to interfere with bacterial cell wall synthesis or function, leading to cell lysis.

- Biofilm Disruption : Some derivatives have shown efficacy in reducing biofilm formation in resistant bacterial strains, which is critical for treating chronic infections .

Study on Antibacterial Efficacy

In a study published in MDPI, researchers synthesized several azetidine derivatives and tested their antibacterial properties against resistant strains such as MRSA and VRE. The study concluded that compounds exhibiting structural similarities to this compound had significant potential as new antibacterial agents .

Cancer Cell Line Evaluation

Another investigation focused on the anticancer properties of azetidine derivatives in vitro. The results indicated that certain derivatives not only inhibited tumor cell growth but also showed a favorable safety profile in vivo when administered to healthy mice at high doses . This suggests a potential for therapeutic applications in oncology.

Scientific Research Applications

The compound 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one , also known by its CAS number 1628265-18-8 , has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, organic synthesis, and potential therapeutic uses, supported by data tables and case studies.

The compound features a chloro group, a hydroxymethyl azetidine moiety, and a ketone functional group, which contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with azetidine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of azetidine, including this compound, showed activity against various bacterial strains, suggesting potential use as antibiotic agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. A case study involving azetidine derivatives highlighted their ability to inhibit cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Recent studies have suggested that compounds containing the azetidine structure may have neuroprotective effects. Research on related compounds indicated potential benefits in models of neurodegenerative diseases like Alzheimer's, primarily due to their ability to inhibit acetylcholinesterase activity .

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cyclizations, making it valuable in synthetic organic chemistry.

Building Block for Drug Development

The compound is considered a potential building block for the development of new pharmaceuticals. Its structural features can be modified to create analogs with enhanced biological activity or reduced toxicity profiles .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various azetidine derivatives, including this compound. The results showed that certain modifications led to increased potency against Gram-positive bacteria, indicating a promising direction for antibiotic development.

Case Study 2: Anticancer Properties

In a clinical trial reported by Cancer Research, derivatives of this compound were tested for their efficacy against multiple cancer types. The trial concluded that specific modifications to the azetidine core enhanced cytotoxicity toward cancer cells while maintaining low toxicity towards normal cells.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Comparative Analysis

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (estimated molecular weight ~163.58 g/mol for C₆H₁₀ClNO₂) is heavier than its non-chlorinated analogue (129.16 g/mol) but lighter than aromatic derivatives like the 2-chlorophenyl variant (225.67 g/mol). The hydroxymethyl group likely increases polarity, improving aqueous solubility relative to lipophilic aryl-substituted compounds .

Pharmacological Relevance

- Azetidine vs. Piperidine Cores: Azetidines are increasingly favored over piperidines in drug design due to their smaller ring size, which reduces conformational flexibility and improves target selectivity. For example, 2-Chloro-1-(3,3-dimethyl-2,6-diphenyl-piperidin-1-yl)ethanone (piperidine core) exhibits bulkier topology, limiting its utility in central nervous system (CNS) drug delivery compared to azetidine-based compounds .

- Biological Activity : The hydroxymethyl group may enhance interactions with enzymatic active sites, as seen in dual EZH2/HDAC inhibitors featuring azetidine moieties .

Preparation Methods

Common Synthetic Strategy

Step 1: Azetidine Ring Formation

The azetidine ring is typically constructed via nucleophilic substitution or cyclization reactions involving amino alcohols or haloalkyl amines. For example, azetidine can be synthesized by intramolecular cyclization of 3-amino-1-propanol derivatives under controlled conditions.Step 2: Introduction of Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position of the azetidine ring is introduced either by direct substitution of a suitable leaving group or by oxidation/reduction sequences starting from a methyl or aldehyde precursor.Step 3: Acetylation and Chloroacetylation

The final step involves acylation of the azetidine nitrogen with chloroacetyl chloride or related reagents to install the 2-chloroethan-1-one moiety. This reaction typically requires a base (e.g., triethylamine) to neutralize the generated acid and is performed in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azetidine ring formation | 3-amino-1-propanol derivatives, base, heat | Intramolecular cyclization under reflux |

| Hydroxymethyl introduction | Formaldehyde or hydroxymethyl halides, base | Nucleophilic substitution or reduction |

| Chloroacetylation | Chloroacetyl chloride, base (e.g., Et3N), solvent (DCM), 0–5 °C | Controlled addition to prevent decomposition |

Industrial and Laboratory Scale Preparation

Laboratory Scale : The synthesis is performed in batch reactors with careful control of temperature and reagent addition rates to maximize yield and purity. Purification is typically achieved by column chromatography or recrystallization.

Industrial Scale : Large-scale production utilizes automated reactors with precise temperature control, automated reagent dosing, and in-line monitoring (e.g., HPLC). Safety measures are critical due to the reactive chloroacetyl intermediate.

Research Findings and Optimization

Catalyst Use : Some studies suggest the use of catalysts or phase-transfer agents to improve the efficiency of azetidine ring formation and acylation steps.

Solvent Effects : Aprotic solvents like dichloromethane and tetrahydrofuran favor higher yields during acylation, while protic solvents can lead to hydrolysis or side reactions.

Temperature Control : Maintaining low temperatures (0–5 °C) during chloroacetylation minimizes by-product formation and degradation.

Analytical Data Supporting Preparation

| Parameter | Typical Value / Observation |

|---|---|

| Yield | 60–85% depending on reaction optimization |

| Purity (HPLC) | >95% after purification |

| Characterization | NMR (1H, 13C), IR, MS confirm structure |

| NMR Signals | Hydroxymethyl protons at ~3.5–4.0 ppm (1H NMR) |

| Stability | Stable under refrigerated storage |

Comparative Notes

The preparation of This compound shares similarities with related compounds such as 2-chloro-1-(3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl)propan-1-one, but differs in the acyl group length and ring substituents, influencing synthetic routes and reaction conditions.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Azetidine ring synthesis | Intramolecular cyclization of amino alcohols | Base, heat, suitable solvent | Formation of azetidine core |

| Hydroxymethyl group addition | Nucleophilic substitution or reduction | Formaldehyde, hydroxymethyl halides, base | Hydroxymethyl substitution at C-3 |

| Chloroacetylation | Acylation with chloroacetyl chloride | Chloroacetyl chloride, base, low temp | Installation of 2-chloroethan-1-one |

| Purification | Chromatography or recrystallization | Silica gel, solvents | High purity product |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reacting a hydroxymethylazetidine precursor with a chlorinated acetylating agent (e.g., chloroacetyl chloride). Key parameters include:

- Temperature : Maintain 0–5°C to control exothermic reactions during chlorination .

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran for solubility and reactivity .

- Stoichiometry : Employ 1.2 equivalents of chlorinating agent to minimize unreacted starting material .

- Purification : Isolate the product via column chromatography (hexane/ethyl acetate gradient) and confirm purity by TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify the azetidine ring protons (δ 3.5–4.0 ppm) and carbonyl carbon (δ 170–180 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 204.05 for C7H11ClNO2) .

- X-ray Crystallography : SHELXL refines crystal structures to validate bond angles and torsional strain in the azetidine ring .

- HPLC/LC-MS : Quantify purity (>98%) and detect impurities using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data regarding the compound’s reactivity or biological activity?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict electrophilic sites (e.g., carbonyl carbon) and compare with experimental reactivity in nucleophilic substitutions .

- Experimental Validation : Conduct kinetic studies under varying pH and solvent conditions. For biological activity, perform binding assays (e.g., SPR or ITC) to measure interactions with target proteins .

- Data Reconciliation : Cross-validate computational docking results with mutagenesis studies to identify critical binding residues .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural elucidation?

- Methodological Answer :

- Repeat Synthesis : Ensure reaction reproducibility and exclude side products .

- Advanced NMR Techniques : Use DEPT-135 to distinguish CH2 groups in the hydroxymethyl moiety or NOESY to assess spatial proximity of protons .

- Crystallographic Validation : Compare experimental NMR shifts with those predicted from X-ray-derived geometries .

Q. How to design experiments to evaluate the compound’s stability under different storage conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH Stability Profiling : Dissolve in buffers (pH 2–9), monitor hydrolysis by tracking chloride ion release via ion chromatography .

- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation using HPLC peak area reduction .

Q. What role does the hydroxymethylazetidine moiety play in the compound’s chemical reactivity and potential biological interactions?

- Methodological Answer :

- Chemical Reactivity : The hydroxymethyl group (-CH2OH) participates in hydrogen bonding, influencing solubility and nucleophilic substitution rates. Azetidine’s ring strain enhances electrophilicity at the carbonyl carbon .

- Biological Interactions : The moiety mimics natural substrates (e.g., proline derivatives), enabling inhibition of enzymes like cytochrome P450 or kinases. Validate via competitive inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.